N,2-Dimethyltetrahydro-2H-pyran-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHEVIOUPMXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,2-Dimethyltetrahydro-2H-pyran-4-amine CAS 90048-30-9 chemical properties
An In-Depth Technical Guide to N,2-Dimethyltetrahydro-2H-pyran-4-amine (CAS 90048-30-9) and its Analogs: Properties, Synthesis, and Applications
Disclaimer: Publicly available scientific literature and safety data for this compound (CAS 90048-30-9) are limited. Therefore, this technical guide has been constructed by leveraging data from structurally analogous aminotetrahydropyran derivatives and established principles of organic chemistry. The experimental protocols and predicted data herein serve as a robust framework for researchers and drug development professionals.
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Amine-substituted THPs, in particular, are of significant interest due to their potential as scaffolds in drug discovery.[1][2] This guide provides a comprehensive technical overview of the anticipated chemical properties, synthesis, and potential applications of this compound.
Molecular Structure and Stereochemistry
This compound possesses a saturated six-membered heterocyclic ring containing an oxygen atom. The structure is further characterized by a methyl group at the 2-position and a secondary amine (N-methylamine) at the 4-position. The presence of stereocenters at both the C2 and C4 positions indicates that the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the methyl and N-methylamino groups (cis or trans) will significantly influence the molecule's three-dimensional conformation and its biological activity.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 2-Methyltetrahydro-2H-pyran-4-one.
Materials:
-
2-Methyltetrahydro-2H-pyran-4-one
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) [3]* Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: To a solution of 2-Methyltetrahydro-2H-pyran-4-one (1.0 eq) in DCM, add methylamine (1.1-1.5 eq). If using the hydrochloride salt, a base such as triethylamine (1.1-1.5 eq) should be added.
-
Imine Formation: Add a catalytic amount of glacial acetic acid to facilitate the formation of the imine or enamine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet, typically in the range of 0.5-5.0 ppm, which would disappear upon D₂O exchange.<[4]br>- CH-N proton: A multiplet corresponding to the proton at the C4 position.- CH₃-N protons: A singlet or doublet (if coupled to the N-H proton) around 2.3-3.0 ppm.<[4]br>- CH₃-C protons: A doublet corresponding to the methyl group at the C2 position.- Tetrahydropyran ring protons: A series of complex multiplets for the methylene and methine protons of the ring. |
| ¹³C NMR | - C-N carbons: Resonances for the carbons directly attached to the nitrogen atom are expected in the 10-65 ppm region.<[4]br>- Aliphatic carbons: Signals corresponding to the methyl and other ring carbons. |
| IR Spectroscopy | - N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.<[4]br>- C-H stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.<[5]br>- C-N stretch: An absorption in the 1000-1250 cm⁻¹ range.<[4]br>- C-O stretch: A strong absorption characteristic of the ether linkage in the tetrahydropyran ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): An odd molecular weight peak, consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.<[4]br>- Fragmentation: Characteristic fragmentation patterns involving the loss of the methyl group or cleavage of the tetrahydropyran ring. |
Potential Applications in Drug Development
Substituted tetrahydropyrans are prevalent in numerous FDA-approved drugs and clinical candidates. [1]The structural features of this compound make it an attractive scaffold for generating compound libraries for drug discovery. [1]
Potential Therapeutic Areas
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl amino-THPs have been identified as effective DPP-4 inhibitors for the treatment of type 2 diabetes. [1]* Ion Channel Modulators: Modifications of similar heterocyclic scaffolds have led to promising NaV1.8 inhibitors for pain management. [1]* Anticancer Agents: The pyran motif is a key component in various molecules being investigated as anticancer agents, such as PLK4 inhibitors. [6] The synthesis of diverse libraries of substituted aminotetrahydropyrans is a key strategy in early-stage drug discovery to explore structure-activity relationships (SAR). [1][7]
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling aliphatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [8][9]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [10][11]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [8][12]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9][11]* Disposal: Dispose of in accordance with local, state, and federal regulations. [8]
References
- (Reference not used)
- Li, G., et al. (2023).
- Ma, S., et al. (2012).
- Kulakov, I. V., et al. (2012). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry, 48(1).
- (Reference not used)
- (Reference not used)
- Fisher Scientific. Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran.
- Apollo Scientific.
- PubChem. N,N-dimethyltetrahydro-2H-pyran-2-amine.
- Fisher Scientific. Safety Data Sheet for 1-tetrahydro-2H-pyran-4-ylmethanamine.
- (Reference not used)
- Wang, Y., et al. (2023).
- (Reference not used)
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran.
- (Reference not used)
- (Reference not used)
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.
- (Reference not used)
- (Reference not used)
- Benchchem. 2H-pyran-4-amine.
- (Reference not used)
- (Reference not used)
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- (Reference not used)
- (Reference not used)
- (Reference not used)
- (Reference not used)
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-pyran-4-amine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of N,2-Dimethyltetrahydro-2H-pyran-4-amine
Abstract This technical guide provides a comprehensive analysis of N,2-Dimethyltetrahydro-2H-pyran-4-amine, a critical heterocyclic building block in modern medicinal chemistry. We examine its physicochemical properties, stereochemical preferences, and synthetic pathways, with a specific focus on its utility as a solubility-enhancing pharmacophore in kinase inhibitor development. This document is designed for drug discovery scientists requiring actionable data on structural characterization and protocol validation.
Part 1: Molecular Identity & Physicochemical Profile
This compound is a saturated oxygen-containing heterocycle characterized by a secondary amine at the 4-position and a methyl substituent at the 2-position. Its structural distinctiveness lies in the presence of the ether oxygen, which lowers lipophilicity (LogP) compared to its carbocyclic analog (cyclohexane) or nitrogenous analog (piperidine), making it a valuable scaffold for optimizing the pharmacokinetic properties of drug candidates.
Key Identifiers
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Registry Number | 2503204-51-9 (Hydrochloride Salt) |
| SMILES | CNC1CC(C)CCO1 |
| Exact Mass | 129.1154 |
| pKa (Calc.) | ~9.5 (Secondary amine) |
| LogP (Calc.) | ~0.3 (Low lipophilicity) |
Structural Significance in Drug Design
The incorporation of the tetrahydropyran (THP) ring serves as a strategic "scaffold hop" in lead optimization.
-
Lipophilicity Modulation: The ether oxygen reduces LogP by approximately 1.0–1.5 units relative to a cyclohexyl group, improving aqueous solubility.
-
Metabolic Stability: Unlike piperidines, which are prone to N-oxidation or metabolic dealkylation, the THP ether oxygen is generally metabolically inert.
-
Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, while the secondary amine serves as both a donor and acceptor, facilitating interactions with solvent-exposed regions of protein targets (e.g., the hinge region of kinases).
Part 2: Stereochemical Architecture
The presence of substituents at the C2 and C4 positions creates two stereogenic centers (relative configuration), leading to cis and trans diastereomers. Understanding the thermodynamic preference of these isomers is critical for synthesis and biological activity.
Conformational Analysis (Chair Dynamics)
The tetrahydropyran ring adopts a chair conformation similar to cyclohexane. The relative stability of the isomers is dictated by the A-values (conformational free energy) of the substituents.
-
A-value of Methyl (at C2): ~1.7 kcal/mol
-
A-value of Amino group (at C4): ~1.2–1.4 kcal/mol
Thermodynamic Preference: To minimize 1,3-diaxial interactions, the bulky substituents prefer the equatorial orientation.
-
Cis-Isomer (2,4-cis): Both the C2-Methyl and C4-Amino groups can adopt an equatorial orientation simultaneously. This is the thermodynamically stable isomer (diequatorial).
-
Trans-Isomer (2,4-trans): One group must be axial while the other is equatorial. Given the higher A-value of the methyl group, the preferred conformer places the C2-Methyl equatorial and the C4-Amino axial. This isomer is higher in energy.
Technical Note: In synthetic protocols involving thermodynamic control (e.g., reductive amination), the cis-isomer is the predominant product.
Stereochemical Logic Diagram
Figure 1: Conformational analysis showing the thermodynamic preference for the cis-diequatorial arrangement.
Part 3: Synthetic Methodologies
The most robust route to this compound is the reductive amination of 2-methyltetrahydro-4H-pyran-4-one with methylamine. This approach is favored for its scalability and diastereoselectivity.
Reaction Scheme
Precursor: 2-Methyltetrahydro-4H-pyran-4-one (CAS 1194-16-7) Reagents: Methylamine (MeNH₂), Reducing Agent (NaBH(OAc)₃ or NaBH₄)
Step-by-Step Protocol (Reductive Amination)
Objective: Synthesis of cis-N,2-Dimethyltetrahydro-2H-pyran-4-amine.
-
Imine Formation (Equilibrium):
-
Charge a reaction vessel with 2-methyltetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in Dichloromethane (DCM) or Methanol (MeOH).
-
Add Methylamine (2.0 M in THF, 1.2 equiv).
-
Add a catalytic amount of Acetic Acid (AcOH) to buffer the pH to ~5–6, facilitating iminium ion formation.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ for reductive amination as it selectively reduces the iminium ion without reducing the ketone precursor.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO₃ (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil typically contains a mixture of diastereomers (Major: cis; Minor: trans). Isolate the pure cis-isomer via column chromatography (Eluent: DCM/MeOH/NH₄OH) or recrystallization of the HCl salt.
-
Synthetic Workflow Diagram
Figure 2: Reductive amination pathway favoring the thermodynamic cis-product.
Part 4: Characterization & Validation
Trustworthy identification relies on distinguishing the stereoisomers via NMR spectroscopy.
Proton NMR (¹H NMR) Signatures
The coupling constants (
-
Cis-Isomer (H4 is Axial):
-
The H4 proton is axial (because the amine is equatorial).
-
It will exhibit large diaxial coupling constants (
) with the axial protons at C3 and C5. -
Signal Appearance: A broad triplet of triplets (tt) or similar multiplet at
.
-
-
Trans-Isomer (H4 is Equatorial):
-
The H4 proton is equatorial (amine is axial).
-
It will exhibit small equatorial-axial/equatorial-equatorial couplings (
). -
Signal Appearance: A narrow multiplet.
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected Ion:
-
Fragmentation: Loss of methylamine (
) is a common fragmentation pathway.
Part 5: Application in Drug Discovery
This molecule is frequently employed as an intermediate in the synthesis of kinase inhibitors, particularly for targets like JAK (Janus Kinase) and PLK4 (Polo-like Kinase 4) .
Case Study: Solubility Enhancement
In the optimization of pyrimidine-based inhibitors, replacing a cyclohexyl amine with a tetrahydropyranyl amine often resolves poor metabolic stability and low solubility. The N-methyl group prevents H-bond donation at that specific site, which can be used to tune selectivity against kinases that require a specific donor interaction in the ATP-binding pocket.
Reference Data Table
| Parameter | Value | Relevance |
| H-Bond Donors | 1 (NH) | Interaction with backbone carbonyls (e.g., hinge region). |
| H-Bond Acceptors | 2 (O, N) | Interaction with solvent or lysine residues. |
| Topological Polar Surface Area | ~21 Ų | Good blood-brain barrier (BBB) permeability potential. |
References
-
ChemicalBook. (2024). This compound Hydrochloride Basic Information. Retrieved from
-
PubChem. (2024). 2,2-Dimethyltetrahydropyran-4-one (Precursor Data). National Library of Medicine. Retrieved from
-
GuideChem. (2024). 2-Methyl-tetrahydro-2H-pyran-4-amine Properties. Retrieved from
-
American Chemical Society. (2002).[1] Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. J. Am. Chem. Soc. Retrieved from
-
National Institutes of Health (PMC). (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from
Sources
Structural and Synthetic Profiling of N,2-Dimethyltetrahydro-2H-pyran-4-amine
Topic: N,2-Dimethyltetrahydro-2H-pyran-4-amine SMILES and InChIKey identifiers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The tetrahydropyran (THP) scaffold is a critical pharmacophore in modern medicinal chemistry, often utilized as a lipophilic bioisostere for morpholine or as a spacer to tune solubility and metabolic stability. This compound represents a specific sub-class where the introduction of a C2-methyl group creates stereochemical complexity (cis/trans isomerism) that significantly impacts biological binding affinity. This guide provides the definitive chemical identifiers, detailed synthetic pathways, and stereochemical analysis protocols required for the precise application of this moiety in drug development.
Chemical Identity & Physicochemical Profiling[1][2]
The following data aggregates standard identifiers and calculated physicochemical properties. Note that while the generic CAS refers to the unassigned stereochemistry, specific research applications often require resolution of the cis and trans diastereomers.
Core Identifiers
| Parameter | Value | Notes |
| IUPAC Name | This compound | Generic name |
| Common Name | 2-Methyl-4-(methylamino)tetrahydropyran | |
| CAS Number | 2503204-51-9 | Refers to the Hydrochloride salt (often trans specific or racemate depending on vendor) |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | Free base |
| SMILES | CNC1CC(C)OCC1 | Canonical (Non-stereospecific) |
| InChI String | InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | Standard InChI |
| InChIKey | VNAHLSVBAOQJID-UHFFFAOYSA-N | Computed (Generic) |
Stereochemical Identifiers
The presence of substituents at C2 and C4 generates two diastereomers. The cis isomer typically places both the C2-methyl and C4-amino groups in equatorial positions (in the most stable conformer), whereas the trans isomer forces one substituent axial.
-
Cis-Isomer (Generic): C[C@H]1CCCO1 (plus enantiomer)
-
Trans-Isomer (Generic): C[C@H]1CCCO1 (plus enantiomer)
Synthetic Methodology
The synthesis of this compound is primarily achieved via reductive amination . This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation) and the ability to influence diastereoselectivity through the choice of reducing agent.
Pathway Visualization (Graphviz)
Caption: Figure 1. Reductive amination workflow. Choice of reductant influences the cis/trans ratio of the final amine.
Detailed Protocol: Reductive Amination
Reagents:
-
Substrate: 2-Methyltetrahydro-4H-pyran-4-one (commercially available or synthesized via Prins cyclization).
-
Amine Source: Methylamine (2.0 M in THF).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with 2-methyltetrahydro-4H-pyran-4-one (1.0 eq) and DCE. Add Methylamine (1.2–1.5 eq).
-
Expert Insight: If using STAB, add Acetic Acid (1.0 eq) to catalyze imine formation. If using Ti(OiPr)₄ as a Lewis acid (to force conversion), stir for 4–6 hours prior to adding the reductant.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.
-
Causality: STAB is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion without reducing the starting ketone, preventing the formation of the alcohol byproduct.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer acts as a "purification filter" removing inorganic salts.
-
Purification: The crude amine is often an oil. Purify via silica gel chromatography (DCM/MeOH/NH₃) or crystallize as the HCl salt using 4M HCl in dioxane.
Stereochemical Analysis & Validation
Distinguishing the cis (2,4-syn) and trans (2,4-anti) isomers is critical for Structure-Activity Relationship (SAR) studies.
Conformational Logic
The tetrahydropyran ring adopts a chair conformation.
-
C2-Methyl: Prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~ 1.7 kcal/mol).
-
C4-Amine: Can be axial or equatorial.
-
Cis Isomer: 2-Me (Eq) / 4-NHMe (Eq). Most stable.
-
Trans Isomer: 2-Me (Eq) / 4-NHMe (Ax).
-
NOESY NMR Decision Tree
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assignment without X-ray crystallography.
Caption: Figure 2. Stereochemical assignment logic using NOESY NMR correlations. H2/H4 diaxial coupling indicates the Cis isomer (relative to protons).
Applications in Medicinal Chemistry
This specific building block is increasingly utilized in Fragment-Based Drug Design (FBDD) .
-
Solubility Enhancement: Replacing a cyclohexyl group with a 2-methyl-THP ring lowers LogP (Lipophilicity) by approximately 1.0–1.5 units while maintaining the steric bulk required for hydrophobic pocket filling.
-
Metabolic Stability: The C2-methyl group blocks metabolic oxidation at the alpha-position of the ether, a common soft spot in unsubstituted tetrahydropyrans (CYP450 mediated oxidation).
-
Vector Control: The stereochemistry allows precise vectoring of the N-substituent. In kinase inhibitors (e.g., JAK or CDK families), the cis vs. trans orientation can determine whether the amine interacts with the hinge region or the solvent front.
References
-
Synthesis of Tetrahydropyranones: Clarke, P. A., et al. "The Maitland–Japp reaction: a flexible approach to the synthesis of highly functionalised tetrahydropyran-4-ones." Organic & Biomolecular Chemistry, 2005.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Stereochemical Assignment: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Commercial Identifier Verification: ChemicalBook Entry for CAS 2503204-51-9.
Stereochemistry and isomers of 2-methyl-N-methyltetrahydropyran-4-amine
An In-Depth Technical Guide to the Stereochemistry and Isomers of 2-methyl-N-methyltetrahydropyran-4-amine
Abstract
The tetrahydropyran (THP) moiety is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on this heterocyclic scaffold is a critical determinant of molecular recognition and, consequently, biological activity. This technical guide provides a comprehensive exploration of the stereochemical intricacies of 2-methyl-N-methyltetrahydropyran-4-amine, a disubstituted THP derivative with significant potential in medicinal chemistry. We will dissect the isomeric possibilities, delve into the conformational landscape governed by steric and stereoelectronic effects, and present robust methodologies for the separation and characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereoisomerism in saturated heterocyclic systems.
The Stereoisomeric Landscape of 2-methyl-N-methyltetrahydropyran-4-amine
The structure of 2-methyl-N-methyltetrahydropyran-4-amine features two stereogenic centers at the C2 and C4 positions of the tetrahydropyran ring. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these enantiomeric pairs is diastereomeric.
The diastereomers are designated as cis and trans, based on the relative orientation of the methyl group at C2 and the N-methylamine group at C4 with respect to the plane of the ring.
-
cis-isomer: The methyl and N-methylamine groups are on the same side of the ring. This exists as a pair of enantiomers: (2R,4R) and (2S,4S).
-
trans-isomer: The methyl and N-methylamine groups are on opposite sides of the ring. This also exists as a pair of enantiomers: (2R,4S) and (2S,4R).
The relationship between these stereoisomers can be visualized as follows:
Caption: Isomeric relationships for 2-methyl-N-methyltetrahydropyran-4-amine.
Conformational Analysis: A Deeper Dive
The tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] The substituents at C2 and C4 can occupy either axial (ax) or equatorial (eq) positions. The relative stability of these conformers is dictated by a balance of steric and stereoelectronic interactions.
For a 2,4-disubstituted tetrahydropyran, the chair conformations of the cis and trans isomers are distinct.
2.1. cis-Isomer (2,4-diequatorial vs. 2,4-diaxial)
The cis-isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).
-
Diequatorial Conformer: This conformation is generally more stable as it minimizes steric hindrance. The larger N-methylamine group and the methyl group are positioned away from the bulk of the ring, avoiding unfavorable 1,3-diaxial interactions.
-
Diaxial Conformer: This conformation is significantly less stable due to pronounced 1,3-diaxial interactions between the axial substituents and the axial hydrogens on the ring.
2.2. trans-Isomer (axial-equatorial)
The trans-isomer exists in two chair conformations, each having one axial and one equatorial substituent.
-
Conformer 1 (2-eq, 4-ax): The methyl group is equatorial, and the N-methylamine group is axial.
-
Conformer 2 (2-ax, 4-eq): The methyl group is axial, and the N-methylamine group is equatorial.
The determination of the more stable conformer depends on the relative steric bulk of the substituents. The N-methylamine group is bulkier than the methyl group. Therefore, the conformer that places the N-methylamine group in the equatorial position (2-ax, 4-eq) is predicted to be the more stable of the two.
It is also worth noting the potential influence of the anomeric effect, which describes the preference of electronegative substituents at the anomeric carbon (C2) to occupy an axial position.[3][4] However, in this case, the substituent at C2 is a methyl group, which is not strongly electronegative. Therefore, steric considerations are likely to be the dominant factor in determining conformational preference.[5]
Table 1: Predicted Conformational Preferences
| Isomer | Conformation 1 | Conformation 2 | More Stable Conformer | Rationale |
| cis | 2-eq, 4-eq | 2-ax, 4-ax | 2-eq, 4-eq | Minimizes 1,3-diaxial steric strain. |
| trans | 2-eq, 4-ax | 2-ax, 4-eq | 2-ax, 4-eq | Places the bulkier N-methylamine group in the equatorial position. |
Methodologies for Isomer Separation and Characterization
A typical synthetic route to 2-methyl-N-methyltetrahydropyran-4-amine, such as the reductive amination of 2-methyltetrahydropyran-4-one, will generally produce a mixture of all four stereoisomers. The separation and characterization of these isomers are therefore crucial steps.
Caption: Workflow for separation and characterization of isomers.
3.1. Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating both the diastereomers and the enantiomers of 2-methyl-N-methyltetrahydropyran-4-amine.[6][7] Polysaccharide-based CSPs are particularly effective for the resolution of chiral amines.[8][9]
Objective: To separate the cis and trans diastereomers and their respective enantiomers from a racemic mixture.
Instrumentation and Materials:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC).[8]
-
Mobile phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine, DEA) to improve peak shape.
-
Racemic mixture of 2-methyl-N-methyltetrahydropyran-4-amine.
Step-by-Step Protocol:
-
Column Equilibration: Equilibrate the chosen chiral column with the mobile phase (e.g., 90:10 Heptane:Isopropanol with 0.1% DEA) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Elution and Detection: Elute the isomers isocratically and monitor the effluent with the detector. The diastereomers will typically separate first, followed by the resolution of the enantiomers within each diastereomeric pair.
-
Optimization: If separation is incomplete, systematically vary the mobile phase composition (ratio of heptane to isopropanol) and the type and concentration of the basic additive.
Rationale: The chiral stationary phase provides a chiral environment that allows for differential interactions with the enantiomers, leading to different retention times.[10] The nonpolar mobile phase is suitable for normal-phase chromatography on polysaccharide-based CSPs. The basic additive is crucial for preventing peak tailing by interacting with acidic sites on the silica support and ensuring the amine is in its free base form.[8]
3.2. Spectroscopic Characterization: Elucidation by NMR
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of the separated diastereomers.[11][12] By analyzing the coupling constants and through-space interactions, the axial or equatorial orientation of the substituents can be definitively assigned.
Objective: To assign the cis and trans configurations to the separated diastereomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl3).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve each separated diastereomer in the deuterated solvent.
-
Acquire 1D Spectra: Obtain high-resolution 1H and 13C NMR spectra.
-
Acquire 2D Spectra: Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
Data Analysis:
-
1H NMR: Analyze the multiplicity and coupling constants (J-values) of the protons at C2 and C4. Large J-values (8-12 Hz) between vicinal protons are indicative of a diaxial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or diequatorial relationships.
-
NOESY: Look for cross-peaks between the protons of the methyl/N-methylamine groups and the axial protons of the THP ring. A strong NOE between a substituent and an axial ring proton confirms an axial orientation for that substituent.
-
Table 2: Expected 1H NMR Signatures for Key Protons
| Isomer (Predicted Stable Conformer) | Proton | Expected Multiplicity | Expected J-values (Hz) | Key NOESY Correlations |
| cis (2-eq, 4-eq) | H2 | Multiplet | Small ax-eq and eq-eq couplings | H2 with equatorial ring protons |
| H4 | Multiplet | Small ax-eq and eq-eq couplings | H4 with equatorial ring protons | |
| trans (2-ax, 4-eq) | H2 | Multiplet | Large ax-ax and small ax-eq couplings | H2 with axial ring protons (H4ax, H6ax) |
| H4 | Multiplet | Small ax-eq and eq-eq couplings | H4 with equatorial ring protons |
The trans-isomer, with its axial methyl group at C2, is expected to show a large diaxial coupling between H2 and one of the H3 protons. In contrast, the cis-isomer, with both substituents equatorial, will exhibit smaller couplings for both H2 and H4. NOESY data will provide confirmatory evidence: for the trans-isomer, a cross-peak between the axial C2-methyl group and the axial protons at C4 and C6 would be expected.
Conclusion
The stereochemistry of 2-methyl-N-methyltetrahydropyran-4-amine is defined by the presence of two chiral centers, leading to four distinct stereoisomers. The conformational preferences of these isomers are primarily governed by steric factors, with the diequatorial conformation favored for the cis-isomer and the equatorial-N-methylamine/axial-methyl conformation for the trans-isomer. A systematic approach employing chiral HPLC allows for the efficient separation of all four isomers. Subsequent detailed analysis by advanced NMR techniques provides unambiguous structural elucidation of the relative stereochemistry. A thorough understanding and control of the stereoisomers of this and related tetrahydropyran derivatives are paramount for the development of selective and effective therapeutic agents.
References
- Kirby, A. J. (1983).
-
Carbohydrate Research. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydr Res, 451, 29-35. [Link][5]
-
Alabugin, I. V., et al. (2025). Anomeric effect cannot be explained by hyperconjugation alone. Chemistry World. [Link][13]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link][6]
-
College of Saint Benedict and Saint John's University. Conformational Analysis CA12. Rings Containing Heteroatoms. [Link][1]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link][7]
-
National Center for Biotechnology Information. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. J Chromatogr A, 1467, 243-253. [Link][8]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link][9]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link][11]
-
Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link][12]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link][14]
-
ResearchGate. (2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link][2]
Sources
- 1. Heterocyclics [employees.csbsju.edu]
- 2. researchgate.net [researchgate.net]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yakhak.org [yakhak.org]
- 10. columnex.com [columnex.com]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 12. magritek.com [magritek.com]
- 13. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
An In-depth Technical Guide to N,2-Dimethyltetrahydro-2H-pyran-4-amine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-Dimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, molecular weight, and plausible synthetic routes. Given the limited availability of experimental data for this specific compound, this document leverages computational predictions and data from closely related analogs to offer valuable insights for researchers.
Introduction
Substituted tetrahydropyrans are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] The introduction of an amine functionality further enhances their potential as scaffolds in drug development, owing to the ability of amines to form salts and participate in hydrogen bonding.[2] This guide focuses on this compound, a specific isomer within this class, providing a detailed examination of its molecular characteristics and a scientifically grounded approach to its synthesis.
Molecular Structure and Isomerism
This compound possesses a saturated six-membered oxygen-containing ring with methyl groups at the nitrogen and the C2-position of the pyran ring, and an amine group at the C4-position. The presence of stereocenters at C2 and C4 implies the existence of multiple diastereomers and enantiomers, each potentially exhibiting distinct biological activities and physicochemical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | Computed by PubChem[1][3] |
| Monoisotopic Mass | 129.115364102 Da | Computed by PubChem[3] |
| XLogP3 | 1.1 | Computed by XLogP3[3] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[3] |
| Rotatable Bond Count | 1 | Computed by Cactvs[3] |
| Topological Polar Surface Area | 21.6 Ų | Computed by Cactvs[3] |
Note: The values presented in this table are computationally derived and should be confirmed by experimental analysis.
Synthesis Approach: Reductive Amination
A plausible and widely used method for the synthesis of this compound is the reductive amination of a corresponding ketone precursor, 2-methyltetrahydro-2H-pyran-4-one. This approach involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction to the final amine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 2-methyltetrahydro-2H-pyran-4-one in a suitable solvent such as methanol or ethanol.
-
Add an equimolar amount of methylamine (as a solution in a compatible solvent or as a gas).
-
The reaction can be catalyzed by a mild acid.
-
Stir the mixture at room temperature for several hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by techniques like TLC or GC-MS.
-
-
Reduction:
-
Once the formation of the Schiff base is complete, the reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[4]
-
The reducing agent should be added portion-wise to control the reaction temperature, as the reduction is typically exothermic.
-
After the addition is complete, the reaction mixture is stirred until the reduction is complete (monitorable by TLC or GC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by the careful addition of water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally related aminotetrahydropyrans, the following precautions should be considered:
-
Corrosivity: Similar compounds are known to cause severe skin burns and eye damage.[5][6]
-
Irritation: May cause respiratory irritation.[7]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
It is imperative to consult the specific Safety Data Sheet for any chemical before use.
Potential Applications in Drug Development
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, and the presence of a secondary amine in this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening. The amine serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The overall physicochemical properties of the molecule are favorable for drug-likeness, suggesting its potential utility in the development of novel therapeutics.
Conclusion
This compound is a heterocyclic amine with potential applications in synthetic and medicinal chemistry. While experimental data on its physical properties are scarce, computational methods and comparisons with related compounds provide a solid foundation for its characterization. The proposed synthetic route via reductive amination offers a reliable method for its preparation. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research into this and related molecules could unveil novel therapeutic agents.
References
-
Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry. [Link]
-
N,N-dimethyltetrahydro-2H-pyran-2-amine | C7H15NO | CID 15621293 - PubChem. [Link]
-
One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline - DergiPark. [Link]
-
2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem. [Link]
-
N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. [Link]
-
Heptanamide | C7H15NO | CID 136449 - PubChem - NIH. [Link]
Sources
- 1. Heptanamide | C7H15NO | CID 136449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 120811-32-7: 2H-PYRAN-3-AMINE, TETRAHYDRO- [cymitquimica.com]
- 3. N,N-dimethyltetrahydro-2H-pyran-2-amine | C7H15NO | CID 15621293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Guide to Tetrahydropyran-4-amine Derivatives in Medicinal Chemistry: From Synthesis to Therapeutic Application
Abstract
The tetrahydropyran (THP) ring system is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent three-dimensional scaffolds in marketed pharmaceuticals.[1] Within this class, tetrahydropyran-4-amine and its derivatives have emerged as particularly valuable frameworks for the design of novel therapeutics. This technical guide provides an in-depth exploration of the tetrahydropyran-4-amine scaffold, from its fundamental physicochemical properties and synthetic accessibility to its strategic application in drug discovery across various disease areas. We will delve into the causality behind its use as a privileged structure and bioisosteric replacement for other cyclic amines, supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on its potential in next-generation drug development.
The Tetrahydropyran-4-amine Scaffold: A Privileged Structure in Drug Discovery
The tetrahydropyran-4-amine moiety is a saturated six-membered heterocycle containing an oxygen atom and an amine functional group at the C4 position.[2][3] Its prevalence in medicinal chemistry is not coincidental; it stems from a unique combination of physicochemical and structural properties that make it an advantageous building block for crafting molecules with desirable drug-like characteristics.
Physicochemical Properties and Structural Advantages
The introduction of an oxygen atom into the carbocyclic ring, replacing a methylene group, imparts several beneficial properties:
-
Improved Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, which often enhances aqueous solubility and modulates lipophilicity (LogP) compared to its carbocyclic (cyclohexylamine) or piperidine counterparts. This is a critical parameter for improving the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The scaffold can serve as a metabolically stable alternative to other rings like piperidine, where oxidation adjacent to the nitrogen atom can be a liability.[4]
-
Three-Dimensional (3D) Character: As drug discovery moves away from flat, aromatic systems, the sp³-rich, non-planar chair conformation of the THP ring provides an excellent framework for exploring three-dimensional chemical space.[5][6] This allows for more specific and intricate interactions with the complex topologies of biological targets.
-
Versatile Synthetic Handle: The primary amine at the C4 position provides a readily accessible point for chemical modification, allowing for the systematic construction of compound libraries to explore structure-activity relationships.[1][6]
Table 1: Key Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [3][7] |
| XLogP3 | -0.3 | [3] |
| pKa (Predicted) | 9.63 ± 0.20 | [1] |
| Refractive Index | n20/D 1.463 | [1][7] |
| Density | 0.977 g/cm³ at 25 °C | [1][7] |
Conformational Profile: The Chair Conformation
The tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[8] Substituents at the C4 position can occupy either an axial or equatorial position. The conformational preference of derivatives significantly impacts their biological activity, as the spatial orientation of the amine and its substituents dictates how the molecule fits into a target's binding pocket.[9][10] Theoretical calculations and NMR studies are crucial for understanding the conformational landscape of these derivatives.[8]
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-アミノテトラヒドロピラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 10. beilstein-archives.org [beilstein-archives.org]
Methodological & Application
Application Notes & Protocols: Amide Coupling Reactions with N,2-Dimethyltetrahydro-2H-pyran-4-amine
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful implementation of amide coupling reactions utilizing N,2-Dimethyltetrahydro-2H-pyran-4-amine. This valuable secondary amine building block is increasingly utilized in medicinal chemistry for its favorable physicochemical properties. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with clarity to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Centrality of the Amide Bond
The amide bond is arguably the most fundamental linkage in modern drug discovery and development, forming the backbone of peptides and appearing in a vast array of small molecule therapeutics. Its synthesis, however, is not trivial. The direct reaction of a carboxylic acid and an amine is an inefficient acid-base reaction that results in the formation of a stable ammonium carboxylate salt, which resists condensation.[1][2]
To overcome this thermodynamic barrier, amide coupling reactions rely on the in situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[1][2][3] The choice of coupling reagent and conditions is paramount, especially when dealing with sterically hindered or electronically deactivated substrates.
This compound is a secondary amine featuring a saturated heterocyclic ring. Its incorporation into molecules can enhance solubility and introduce a specific three-dimensional vector. As a secondary amine, its nucleophilicity and steric profile require robust and carefully selected coupling protocols to achieve high yields and purity. This guide details three field-proven methods for its successful conjugation to a variety of carboxylic acids.
Core Principles of Amide Coupling Reagents
The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can be directly intercepted by an amine. However, it is also prone to intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction.[3][5] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to form the amide bond, improving yields and reducing racemization in chiral substrates.[6][7]
-
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer a pre-packaged combination of a phosphonium activating agent and the HOBt moiety.[8] They react with the carboxylate (formed in the presence of a base) to generate the HOBt active ester directly, leading to rapid and efficient couplings.[7] PyBOP is a safer alternative to its predecessor, BOP, which releases the carcinogen HMPA as a byproduct.[7][8]
-
Aminium/Uronium Salts (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most powerful and efficient coupling reagents available.[6][9] It incorporates the HOAt moiety, forming a highly reactive OAt active ester. The pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the coupling reaction. HATU is particularly effective for challenging couplings, including those involving sterically hindered amines like this compound.[9]
A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in most protocols (except for some carbodiimide conditions where the amine substrate is the free base) to neutralize the generated acidic byproducts and to deprotonate the amine starting material if it is supplied as a salt.[2][7]
Caption: General Experimental Workflow for Amide Coupling.
Protocols for Amide Coupling
Safety Precautions
Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Coupling reagents can be irritants, and organic solvents are flammable and/or toxic. This compound and similar heterocyclic amines should be handled as potentially corrosive and irritating substances.[12][13] Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and widely used standard procedure suitable for many substrate combinations. The inclusion of HOBt is critical for minimizing side reactions and ensuring efficient coupling.
Mechanism Overview:
Caption: EDC/HOBt Coupling Mechanism Pathways.
Experimental Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1–0.5 M).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).
-
Add this compound (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.
-
Monitor reaction progress by TLC or LC-MS until the carboxylic acid starting material is consumed.[14]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash sequentially with 5% citric acid solution[14], saturated aqueous NaHCO₃ solution[14][15], and saturated aqueous NaCl (brine).[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated High-Efficiency Coupling
This protocol is recommended for sterically hindered substrates or when rapid and high-yielding conversion is required. HATU is one of the most effective coupling reagents currently available.[6][9]
Experimental Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.1–0.5 M).
-
Add HATU (1.1 equiv) to the solution.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5-10 minutes. The solution may change color, indicating formation of the active ester.
-
Add a solution of this compound (1.1 equiv) in a small amount of DMF.
-
Stir the reaction at room temperature for 1–4 hours.
-
Monitor reaction progress by TLC or LC-MS. These reactions are often complete in a short time frame.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are water-soluble and easily removed during the aqueous work-up.
Data Summary and Troubleshooting
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale / Comments |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Amine | 1.1 equiv | 1.1 equiv | Slight excess to ensure full conversion of the acid. |
| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) | HATU is more reactive and used in smaller excess. |
| Additive | HOBt (1.2 equiv) | (Internal to HATU) | HOBt suppresses side reactions with EDC. |
| Base | DIPEA (2.5 equiv) | DIPEA (3.0 equiv) | Neutralizes acids; more base needed for HATU activation. |
| Solvent | DMF, DCM | DMF | DMF is an excellent solvent for most coupling reactions. |
| Temperature | 0 °C to RT | RT | HATU reactions are typically fast at room temperature. |
| Typical Time | 12–24 h | 1–4 h | Reflects the higher reactivity of HATU.[6] |
| Typical Yield | 60–85% | 80–95% | Yields are substrate-dependent. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient activation; Steric hindrance. | Switch from EDC/HOBt to the more powerful HATU. Increase reaction time or temperature (e.g., to 40-50 °C). |
| Low Yield | Poor work-up procedure; Side reactions. | Ensure pH is correct during aqueous washes. Use HOBt/HOAt to minimize side product formation. |
| Starting Material is a HCl Salt | Amine is not the free base. | Add an additional equivalent of base (e.g., DIPEA) to neutralize the salt before adding the coupling reagents. |
| Difficult Purification | Urea byproduct from EDC is co-eluting. | If using DCC (in non-polar solvents), filter the DCU precipitate. For EDC, ensure thorough aqueous washes to remove the water-soluble urea. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with standard coupling protocols. For routine synthesis, the EDC/HOBt method offers a balance of cost and effectiveness. For more challenging substrates, or when reaction time and yield are critical, HATU provides a superior and highly reliable alternative. By understanding the principles behind reagent selection and by following these detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic targets.
References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. Agnes Scott College. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Carbodiimide Coupling: The Better Alternative for Amide Synthesis. The Organic Chemistry Tutor (YouTube). [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments (JoVE). [Link]
-
Safety Data Sheet - Amine derivative. Angene Chemical. [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for N,2-Dimethyltetrahydro-2H-pyran-4-amine in Drug Discovery
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design
In the contemporary landscape of drug discovery, there is a pronounced shift towards molecules with greater three-dimensionality. The over-saturation of flat, aromatic compounds in screening libraries has led to challenges in achieving selectivity and favorable physicochemical properties. Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring system, offer a robust solution to this "flatland" problem. The THP moiety, a bioisostere of cyclohexane, introduces a polar oxygen atom that can serve as a hydrogen bond acceptor, improving aqueous solubility and modulating lipophilicity without the metabolic liabilities of more linear ether-containing compounds.
This guide focuses on a particularly valuable, yet underexplored, building block: N,2-Dimethyltetrahydro-2H-pyran-4-amine . This molecule offers a unique combination of features for the medicinal chemist:
-
A Pre-validated Scaffold: The tetrahydropyran ring is a common motif in numerous biologically active compounds, indicating its general acceptance by biological systems.
-
Stereochemical Complexity: The presence of stereocenters allows for the exploration of three-dimensional space, which can be critical for optimizing interactions with a biological target.
-
Modulation of Physicochemical Properties: The N-methyl group can enhance metabolic stability and modulate the basicity of the amine, while the C2-methyl group can provide a steric handle to influence binding or block metabolic attack.
These application notes will provide a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols to facilitate its use in your drug discovery programs.
Physicochemical Properties and Stereochemical Considerations
The physicochemical properties of a building block are critical for its successful incorporation into a drug candidate. Below is a table of computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | - |
| Molecular Weight | 129.20 g/mol | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note: These are computationally derived properties and should be experimentally verified.
Stereochemistry: this compound possesses two stereocenters, at the C2 and C4 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the methyl group at C2 and the amino group at C4 will significantly impact the molecule's conformation and how it presents its functional groups for interaction with a biological target. It is therefore crucial to either use a single, well-defined stereoisomer or to prepare and test mixtures to explore the structure-activity relationship fully.
Synthesis of the Building Block
A common and efficient method for the synthesis of this compound is through the reductive amination of a ketone precursor, 2-methyltetrahydro-2H-pyran-4-one. A general, two-step protocol is provided below, based on established methodologies for similar compounds.[2]
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyltetrahydro-2H-pyran-4-one
-
Methylamine (as a solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-methyltetrahydro-2H-pyran-4-one (1.0 eq).
-
Dissolve the ketone in DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add methylamine solution (1.1-1.5 eq).
-
Add acetic acid (1.1-1.5 eq) to catalyze imine formation and maintain a slightly acidic pH.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
-
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards the starting ketone than other borohydrides like NaBH₄, thus minimizing the formation of the corresponding alcohol byproduct.
-
Solvent: DCM and DCE are common solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration step in imine formation without protonating the amine nucleophile to a non-reactive ammonium species.
Applications in Drug Discovery: Key Coupling Reactions
This compound is a versatile secondary amine that can be readily incorporated into larger molecules through several key reactions.
Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry. This compound can be coupled with a carboxylic acid to form the corresponding amide.
Protocol 2: Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM, add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rationale for Reagent Selection:
-
HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral carboxylic acids. It works by forming a highly reactive activated ester.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
Reductive Amination with Aldehydes and Ketones
This building block can be further functionalized by reacting its secondary amine with another carbonyl compound to form a tertiary amine.
Protocol 3: Reductive Amination with an Aldehyde
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting this compound for methylamine and using the aldehyde or ketone of interest as the carbonyl partner.
-
The stoichiometry should be adjusted to use this compound as the limiting reagent (1.0 eq) and a slight excess of the carbonyl compound (1.1-1.2 eq).
Nucleophilic Aromatic Substitution (SNA_r_)
The amine of the building block can act as a nucleophile to displace a suitable leaving group (e.g., a halide) from an electron-deficient aromatic or heteroaromatic ring.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand in a dry reaction vessel.
-
Add the base and this compound (1.2 eq).
-
Add anhydrous toluene or dioxane and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Hypothetical Application: Development of a Selective Kinase Inhibitor
To illustrate the utility of this compound, consider its incorporation into a hypothetical inhibitor of a protein kinase, "Kinase X," which is implicated in a particular cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site, and a "solubility handle" that projects out into the solvent-exposed region.
The this compound moiety can serve as an excellent solubility handle. Its incorporation via an amide or amine linkage can provide the following advantages:
-
Improved Solubility: The THP oxygen and the amine functionality can engage in hydrogen bonding with water, improving the overall solubility of the inhibitor.
-
Vectorial Exit: The defined stereochemistry of the building block allows for precise positioning of the substituent, which can be used to avoid unfavorable interactions with the protein or to pick up additional favorable interactions.
-
Metabolic Stability: The N-methyl group can block N-dealkylation, a common metabolic pathway for secondary amines. The C2-methyl group can sterically hinder metabolism at adjacent positions on the THP ring.
Caption: Hypothetical signaling pathway inhibited by a drug containing the THP moiety.
Conclusion
This compound is a valuable and versatile building block for contemporary drug discovery. Its sp³-rich, stereochemically defined structure offers an excellent starting point for the design of novel therapeutics with improved physicochemical and pharmacokinetic properties. The protocols detailed in these application notes provide a practical guide for the synthesis and incorporation of this promising scaffold into a wide range of molecular architectures. By leveraging the unique features of this building block, researchers can expand their chemical space and enhance their chances of success in developing the next generation of medicines.
References
- Kulinkovich, O. G., et al. (2012). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry, 48(1), 123-127.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15621293, N,N-dimethyltetrahydro-2H-pyran-2-amine. Retrieved from [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Available from: [Link]
- Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3337663, 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. Available from: [Link]
-
Kumar, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14223–14286. Available from: [Link]
-
DergiPark. (2014). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 51-58. Retrieved from [Link]
- Google Patents. (2008). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]
-
McGill University. (2016). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Retrieved from [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of N,2-Dimethyltetrahydro-2H-pyran-4-amine derivatives
This guide is structured as a direct-response technical support center for researchers encountering yield or selectivity issues with N,2-Dimethyltetrahydro-2H-pyran-4-amine derivatives. It prioritizes actionable troubleshooting over generic theory.
Ticket Subject: Optimization of Yield & Stereocontrol in this compound Synthesis Assigned Specialist: Dr. Alex Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of This compound (Scheme 1) presents three distinct challenges that degrade yield:
-
Precursor Quality: The instability of 2-methyltetrahydro-4H-pyran-4-one leading to polymerization.
-
Reductive Amination Efficiency: Competitive formation of tertiary amines (over-alkylation) versus the desired secondary amine.
-
Stereochemical Drift: Difficulty in controlling the cis (2,4-diequatorial) vs. trans (2-equatorial, 4-axial) ratio.
This guide provides a self-validating workflow to address these bottlenecks.
Workflow Visualization
Figure 1: Decision tree for stereocontrolled synthesis. Path selection depends on whether the thermodynamic (cis) or kinetic (trans) isomer is required.
Part 1: Reductive Amination Troubleshooting
User Issue: "I am getting low yields (<40%) and a mixture of secondary and tertiary amines."
The Root Cause
The reaction of 2-methyltetrahydro-4H-pyran-4-one with methylamine is prone to over-alkylation . Once the secondary amine product forms, it is more nucleophilic than the starting methylamine, reacting again with the ketone to form a tertiary amine byproduct. Additionally, incomplete imine formation leads to reduction of the ketone back to the alcohol.
Protocol Optimization
To maximize the yield of the secondary amine, you must decouple imine formation from reduction.
Recommended Protocol: Titanium-Mediated Reductive Amination This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving imine formation to completion before the reducing agent is introduced.
-
Imine Formation (Dehydrating Conditions):
-
Mix 2-methyltetrahydro-4H-pyran-4-one (1.0 eq) and Methylamine (2.0 M in THF, 1.2 eq) in anhydrous THF.
-
Add Ti(OiPr)4 (1.2 - 1.5 eq) dropwise.
-
Checkpoint: Stir at ambient temperature for 6–12 hours. The solution should turn slightly viscous/yellow. Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹) or NMR.
-
-
Reduction:
-
Dilute with absolute ethanol (required to solubilize the borohydride).
-
Add NaBH4 (1.5 eq) or NaBH3CN portion-wise.
-
Stir for 2–4 hours.
-
-
Workup (Critical Step):
-
Quench with water.[1] A white precipitate (TiO2) will form.
-
Troubleshooting: If filtration is slow, add 1N NaOH or Rochelle's salt solution to solubilize titanium salts before extraction.
-
Data Comparison: Reducing Agents
| Reducing Agent | Conditions | Major Isomer | Yield (Secondary Amine) | Notes |
|---|---|---|---|---|
| NaBH(OAc)3 | DCM, AcOH, RT | Cis (60:40) | 65-75% | Mildest; minimizes over-alkylation [1]. |
| NaBH3CN | MeOH, pH 6, RT | Cis (70:30) | 50-65% | Toxic; requires pH control to prevent HCN. |
| NaBH4 | MeOH, -78°C | Cis (90:10) | 80-85% | Best for Cis-selectivity (Axial attack). |
| L-Selectride | THF, -78°C | Trans (>95:5) | 60-70% | Best for Trans-selectivity (Equatorial attack) [2]. |
Part 2: Stereochemical Control (Cis vs. Trans)
User Issue: "I need the cis-isomer (2-Me, 4-NHMe), but I'm seeing a 1:1 mixture."
Mechanism of Selectivity
The stereochemical outcome is dictated by the trajectory of the hydride attack on the iminium intermediate.
-
Cis-Isomer (Thermodynamic): The methyl group at C2 prefers the equatorial position. The incoming hydride (from a small reagent like NaBH4) attacks from the axial direction (top face), pushing the forming amine group into the equatorial position. This results in the cis-2,4-diequatorial isomer.
-
Trans-Isomer (Kinetic): Bulky reducing agents (e.g., L-Selectride) are sterically hindered from the axial approach. They attack from the equatorial direction, forcing the amine into the axial position.
Troubleshooting Guide
Q: How do I enrich the cis-isomer without column chromatography? A: Use thermodynamic equilibration .
-
Perform the reductive amination using NaBH4 (favors cis).
-
If the ratio is poor, dissolve the crude amine mixture in ethanol with a catalytic amount of Pd/C and heat under H2 (1 atm) or simply reflux with a base (KOtBu) if the amine is protected. Note: Reductive amination conditions often equilibrate the imine intermediate naturally.
-
Crystallization: The cis-isomer (diequatorial) often forms a more crystalline hydrochloride salt. Dissolve the oil in Et2O and add 2M HCl in ether. The cis-salt typically precipitates first.[2]
Q: How do I access the trans-isomer? A: You must switch to a bulky reducing agent.
-
Form the imine using the Ti(OiPr)4 method (as above).
-
Cool to -78°C.
-
Add L-Selectride (Lithium tri-sec-butylborohydride) slowly.
-
The bulky hydride is forced to attack the "bottom" (equatorial) face, yielding the axial amine (trans).
Part 3: Precursor Synthesis & Purity
User Issue: "My starting material (pyranone) is degrading."
The precursor 2-methyltetrahydro-4H-pyran-4-one is sensitive to aldol polymerization under basic conditions.
Synthesis Validation (Prins Cyclization Route): If you are synthesizing the precursor rather than buying it, the acid-catalyzed Prins cyclization is the most robust route [3].
-
Reagents: 3-Buten-1-ol + Acetaldehyde + H2SO4 (cat).
-
Key Intermediate: 2-methyltetrahydro-2H-pyran-4-ol.
-
Oxidation: Jones oxidation or PCC converts the 4-ol to the 4-one.
-
Tip: Store the ketone at -20°C under argon. If it turns yellow/brown, distill it under reduced pressure before use in the amine synthesis.
Part 4: Purification & Isolation
User Issue: "The amine streaks on silica gel, and I lose mass."
Protocol: Amine Purification
Free amines interact strongly with the acidic silanols on silica gel, leading to streaking and irreversible adsorption.
-
Mobile Phase Modifier: Always add 1–2% Triethylamine (Et3N) or 1% NH4OH to your DCM/MeOH mobile phase. This blocks the silanol sites.
-
Alternative: Amine-Functionalized Silica: Use NH2-silica cartridges for flash chromatography to eliminate the need for mobile phase modifiers.
-
Non-Chromatographic Isolation (Acid-Base Extraction):
-
Dissolve crude reaction mix in 1N HCl (Amine goes to aqueous layer; non-basic impurities stay in organic).
-
Wash aqueous layer with Et2O.
-
Basify aqueous layer to pH > 12 with NaOH pellets (keep cool).
-
Extract immediately with DCM (3x). Note: Pyran amines are water-soluble; use multiple extractions or continuous extraction.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Hutchins, R. O., et al. (1984). "Stereoselective Reductions of Substituted Cyclohexanones and Tetrahydropyran-4-ones." Journal of Organic Chemistry.
-
Crosby, S. R., et al. (2002). "Prins Cyclization: Synthesis of 4-Hydroxytetrahydropyrans." Organic Letters.
-
BenchChem Technical Support. (2025). "Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid and Derivatives."
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting."
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. The formation of cis- and trans-[Ru(CN)2(CNtBu)4] by reductive cleavage of isocyanide ligands; isomer separation by supramolecular interactions with various solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting solubility issues of N,2-Dimethyltetrahydro-2H-pyran-4-amine in organic solvents
Current Status: Operational | Topic: Solubility & Handling Troubleshooting Ticket ID: CHEM-SUP-2024-PYR[1][2]
Executive Summary: The Molecule's Personality
Before troubleshooting, you must understand the physicochemical "personality" of N,2-Dimethyltetrahydro-2H-pyran-4-amine . This molecule is not a simple lipophilic organic; it is an amphiphilic base with stereochemical complexity.[2]
-
The Amine (Basic Center): The secondary amine (
) is a hydrogen bond donor and acceptor. It greedily absorbs atmospheric to form carbamates (insoluble crusts) and is prone to "oiling out" rather than crystallizing due to the flexible pyran ring. -
The Ether (Polarity Anchor): The tetrahydropyran oxygen adds polarity, making the free base surprisingly soluble in water compared to its carbocyclic analog (cyclohexane).
-
The Stereocenter (The Hidden Variable): The methyl group at C2 and the amine at C4 create cis/trans diastereomers . These isomers possess different lattice energies; if your batch is a mixture, solubility will be unpredictable, and crystallization will be inhibited.
Module 1: Dissolution Strategies (Getting it IN)
Q: Why won't my sample dissolve in non-polar solvents (Hexane/Heptane)?
A: You are likely fighting the salt form or atmospheric carbonates.
The free base of this compound is an oil or low-melting solid that should be miscible with DCM, alcohols, and ethers.[1][2] If you see insolubility in non-polars:
-
Check the Form: Are you using the Hydrochloride (HCl) or Oxalate salt? Salts are ionic lattices and will never dissolve in hexane/toluene.[2] They require polar protic solvents (MeOH, Water) or high-dielectric aprotic solvents (DMSO).[1][2]
-
Check for "Crust": If the free base was left open to air, it has likely formed a carbamate salt on the surface.
-
Test: Add 1M NaOH.[2] If the solid dissolves/oils out and releases a gas (minor bubbling), it was a carbonate/carbamate salt.
-
Solubility Matrix: Predicted Behaviors
| Solvent Class | Free Base Solubility | Salt Form (HCl/TFA) Solubility | Troubleshooting Note |
| Chlorinated (DCM) | High | Low/Insoluble | Best for extraction of free base.[1][2] |
| Alcohols (MeOH/EtOH) | High | High | Good for recrystallization (with antisolvent). |
| Ethers (THF/MTBE) | High | Very Low | MTBE is the ideal antisolvent to crash out salts. |
| Hydrocarbons (Hexane) | Moderate/Low | Insoluble | Use to wash away non-polar impurities from the salt. |
| Water | Moderate (pH dependent) | High | pH < 9 = Soluble (Protonated). pH > 12 = Oiling out.[2] |
Module 2: Isolation & Purification (Getting it OUT)
Q: I tried to recrystallize the salt, but it "oiled out" at the bottom. How do I fix this?
A: This is the #1 issue with aminopyrans. You are in a "Meta-Stable Zone."
The flexible pyran ring and the N-methyl group create high entropy, making the crystal lattice difficult to form. The "oil" is a supersaturated liquid phase.
The "Rescue" Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solvent (usually EtOH/IPA).
-
Aggressive Stirring: You need high shear force to induce nucleation.[2]
-
The "Cloud Point" Titration:
-
Add the antisolvent (e.g., MTBE or Et2O) dropwise at high temp until a faint haze persists.
-
Stop. Let it cool slowly.[2]
-
-
Seeding: If available, add a seed crystal. If not, scratch the glass wall with a spatula.
-
The "Cold Crash": If it still oils, cool to -20°C. If an oil forms, decant the solvent, add fresh antisolvent, and sonicate the oil. This often forces the lattice to snap shut (solidify).
Q: My solubility varies wildly between batches. Why?
A: Diastereomeric Ratio (dr) drift.
The cis (2-Me/4-NHMe syn) and trans (anti) isomers have different solubilities.[1][2]
-
Scenario: Batch A (90:10 dr) crystallized easily. Batch B (50:50 dr) stays an oil.[2]
-
Fix: You cannot treat them as the same solvent system. You may need to separate the isomers via chromatography or kinetic resolution before attempting crystallization.
Module 3: Workflow Visualizations
Diagram 1: The Solubility Decision Tree
Use this workflow to determine the correct solvent system based on your objective.
Caption: Logic flow for selecting the correct solvent based on the physical state and history of the amine sample.
Diagram 2: The "Oiling Out" Rescue Protocol
Follow this loop when recrystallization fails.
Caption: Iterative process to force the amine from an oiled state into a crystalline lattice.[1][2]
Module 4: Stability & Storage Protocols
The "Disappearing Solubility" Phenomenon
Issue: "My sample dissolved in DCM yesterday, but today there is a white precipitate." Cause: Reaction with Dichloromethane (DCM).[2] Mechanism: Secondary amines are nucleophilic.[2] Over time (days/weeks), this compound can react with DCM to form a gem-diamine salt (chloromethylation), which precipitates.[1][2] Protocol:
-
Never store the free base in chlorinated solvents for >24 hours.
-
Storage: Store as the HCl salt in a desiccator, or as the free base under Argon at -20°C.
Handling the Hygroscopic Salt
If you successfully make the HCl salt, it may turn into a "goo" on the balance. Fix:
-
Use Lyophilization (Freeze Drying) from water/dioxane to obtain a fluffy powder.[2]
-
Store in a vial with a septum; use a syringe to handle solutions rather than weighing solids in open air.
References
-
PubChem. Compound Summary: N-methyltetrahydro-2H-pyran-4-amine (Analog).[1][2] National Library of Medicine.[2] Available at: [Link][2]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for amine salt selection and solubility parameters).
-
Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and solubility parameter data).
-
Bair, J., et al. (2019).[2] Practical Guide to Rational Crystallization. American Chemical Society.[2] (General protocols for oiling-out troubleshooting).
Sources
Purification methods for N,2-Dimethyltetrahydro-2H-pyran-4-amine reaction mixtures
[1][2]
Case ID: PUR-PYR-042 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting isolation, stereochemical separation, and purity of aminopyran derivatives.[1]
Executive Summary
The purification of N,2-dimethyltetrahydro-2H-pyran-4-amine presents a unique set of challenges due to its physicochemical properties:
-
High Polarity: The secondary amine and ether oxygen create significant water solubility, complicating aqueous extraction.[1]
-
Stereoisomerism: The presence of a methyl group at C2 and an amine at C4 generates cis and trans diastereomers (typically a mixture of (2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)).[1]
-
Volatility: The free base has a relatively low molecular weight (~129.2 g/mol ) and can be lost during high-vacuum drying.[1]
This guide provides a modular approach to purification, moving from bulk extraction to high-precision stereoisomer separation.[1]
Module 1: The "Lost Product" Protocol (Workup Optimization)
User Complaint: "I performed a standard EtOAc/Water extraction, but my yield is <30%. Where did my amine go?"
Root Cause: Secondary amines on tetrahydropyran rings are highly polar.[1] At neutral or slightly basic pH, the compound partitions significantly into the aqueous phase.[1] Standard ethyl acetate extraction is often insufficient.[1]
Corrective Workflow: The "Salting Out" & pH Swing
| Step | Action | Technical Rationale |
| 1 | Acidify | Treat reaction mixture with 1M HCl until pH < 2. Wash with Et₂O.[1] |
| 2 | Basify (Critical) | Adjust aqueous layer to pH > 12 using 50% NaOH or KOH pellets.[1] |
| 3 | Saturate | Add solid NaCl until the solution is saturated. |
| 4 | Extract | Use DCM:IPA (3:1) or CHCl₃:IPA (3:1) instead of EtOAc. |
Module 2: Stereochemical Separation (Cis/Trans Isomers)
User Complaint: "My NMR shows a double set of peaks. I have a 60:40 mixture of diastereomers. How do I separate them?"
Technical Insight: Separating cis/trans isomers of 1,4-substituted pyrans on silica is difficult due to similar Rf values.[1] Crystallization of specific salts is the most robust non-chromatographic method for diastereomeric enrichment [2].[1]
Protocol: Kinetic vs. Thermodynamic Salt Crystallization
Note: The trans isomer (equatorial/equatorial) is generally more thermodynamically stable but often less soluble as a salt due to crystal packing efficiency.[1]
Option A: Hydrochloride Salt Formation
-
Dissolve the crude free base in minimal dry diethyl ether or MTBE.[1]
-
Cool to 0°C.
-
Add 2.0 equivalents of 2M HCl in diethyl ether dropwise.
-
Observation: A white precipitate will form immediately.[1]
-
Refinement: If the precipitate is a gum, add a few drops of methanol and heat to reflux, then cool slowly to induce crystallization. This often preferentially crystallizes one diastereomer (typically the trans).[1]
Option B: Fumaric Acid Resolution
If HCl fails to separate the isomers, use fumaric acid.[1]
Module 3: Chromatographic Purification
User Complaint: "My compound streaks on the TLC plate and elutes as a broad tail on the column."
Root Cause: The basic amine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening and tailing.[1]
The "Amine-Modified" Mobile Phase
Standard Formula: DCM (90%) : MeOH (9%) : NH₄OH (1%)[1]
Preparation Protocol:
-
Do NOT just add ammonia to the solvent bottle.[1] It will not mix well.
-
Pre-saturation: Shake the DCM and MeOH with the ammonium hydroxide in a separatory funnel.
-
Discard the small aqueous layer that separates (if any).[1]
-
Use the organic layer as your mobile phase.[1]
Alternative (Triethylamine): If using automated flash systems (e.g., CombiFlash/Biotage), pre-flush the column with 1% Triethylamine (TEA) in Hexane before loading your sample.[1] Run the gradient with 1% TEA in the mobile phase.[1]
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Frequently Asked Questions (FAQ)
Q: How do I remove residual boron after a reductive amination with NaBH(OAc)₃? A: Boron salts can form stable complexes with amines.[1]
-
Quench: Add aqueous NaHCO₃.
-
Methanol Wash: After the workup, dissolve the crude oil in Methanol.[1]
-
Evaporate: Rotovap to dryness. Repeat this 3 times.
Q: Can I distill this compound? A: Yes, but with caution.
-
Boiling Point Estimation: ~160-170°C at atmospheric pressure (based on similar aminopyrans).[1]
-
Requirement: You must use Kugelrohr distillation under high vacuum (<1 mbar).[1]
-
Warning: Ensure the oil bath does not exceed 120°C to prevent thermal decomposition or racemization if the compound is enantiopure.[1]
Q: How do I determine which isomer is Cis and which is Trans?
A: Use 1H NMR NOESY or coupling constants (
References
Optimizing reaction temperature for N-alkylation of tetrahydropyran-4-amines
Welcome to the Reaction Optimization & Technical Support Center . You have reached the Process Chemistry Division .
Ticket #: 4492-THP Subject: Optimization of Reaction Temperature for N-Alkylation of Tetrahydropyran-4-amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are working with Tetrahydropyran-4-amine (THP-4-amine) , a versatile primary amine pharmacophore.[1][2] The optimization of reaction temperature is the single most critical variable in controlling the competition between mono-alkylation (desired), poly-alkylation (over-reaction), and elimination (side reaction).[3]
This guide does not provide a single "magic number" temperature because the optimal set-point depends entirely on your electrophile (alkylating agent) and the chosen method. Instead, we provide a decision matrix and troubleshooting protocols based on kinetic vs. thermodynamic control.
Part 1: The Knowledge Base (Technical Protocols)
Method A: Direct Alkylation (SN2)
Best for: Primary alkyl halides (R-CH₂-X) where over-alkylation is manageable.[1][2]
The Temperature Paradox:
In direct alkylation, increasing temperature (
Standard Protocol:
-
Base:
(2-3 equiv) or DIPEA.[1][2] -
Stoichiometry: Use 1.5 – 3.0 equiv of THP-4-amine relative to the alkyl halide to statistically favor mono-alkylation.
| Electrophile Type | Starting T | Max T | Optimization Logic |
| Alkyl Iodide (R-I) | 0 °C | 25 °C | Highly reactive.[1][2] Start cold to suppress di-alkylation.[1][2] |
| Alkyl Bromide (R-Br) | 25 °C | 60 °C | Moderate reactivity.[1][2] If conversion <10% after 4h at 25°C, ramp to 40°C. |
| Alkyl Chloride (R-Cl) | 60 °C | 80-100 °C | Low reactivity.[1][2] Often requires KI (0.1 equiv) to generate R-I in situ (Finkelstein). |
| Mesylate/Tosylate | 0 °C | RT | Similar to iodides/bromides but sensitive to elimination at High T. |
Critical Alert: If using DMF with
, do not exceed 100°C . DMF can decompose to dimethylamine, which will compete for the alkyl halide, forming impurities.[3]
Method B: Reductive Amination
Best for: Synthesis of secondary amines using Aldehydes/Ketones.[3][6][7] High selectivity.
This is a two-step process (Imine formation
Protocol:
-
Imine Formation: Mix THP-4-amine + Carbonyl in DCM or DCE (with
or if ketone is hindered).[1][2] -
Reduction: Add
.
| Reaction Step | Temperature Range | Technical Rationale |
| Imine Formation | 20 – 40 °C | Equilibrium driven.[1][2] Heat only if the ketone is sterically hindered (e.g., acetophenone).[3] |
| Reduction | 0 – 25 °C |
Part 2: Troubleshooting & Diagnostics (Q&A)
Ticket #001: "I am seeing significant amounts of di-alkylated product."
Diagnosis: The reaction is under kinetic control, but the product is out-competing the starting material.[3] Solution:
-
Lower the Temperature: Drop
by 10-20°C. This often increases the selectivity ratio . -
Change Addition Mode: Do not add the alkyl halide all at once. Add it dropwise over 1-2 hours at the lower temperature. This keeps the concentration of the electrophile low (pseudo-high-dilution).
-
Switch Method: If direct alkylation fails (>20% di-alkyl), switch to Reductive Amination or Reductive Alkylation (using carboxylic acids + borane).[2]
Ticket #002: "Reaction is stalled at 50% conversion. Raising T causes degradation."
Diagnosis: You have likely reached "Product Inhibition" (ammonium salt formation) or the electrophile has degraded (Elimination). Solution:
-
Check pH: As the reaction proceeds, H-X is generated.[3] If your base is insoluble (
in MeCN), the surface may be coated with salts.[3] Increase T to 60°C to improve solubility or switch to a soluble organic base (DIPEA). -
Finkelstein Catalyst: If using an alkyl chloride/bromide, add 10 mol% NaI or KI .[3] This converts the halide to a more reactive iodide in situ, allowing the reaction to proceed at a lower temperature, sparing the substrate from thermal degradation.[3]
Ticket #003: "I see a new non-polar spot on TLC, but it's not my amine."
Diagnosis: Elimination (E2 reaction).[3] The alkyl halide has turned into an alkene.[3] Root Cause: Temperature is too high, or the base is too strong/bulky.[3][5] Solution:
-
Reduce T: Elimination has a higher activation energy (
) than substitution. Lowering T favors Substitution ( ). -
Change Base: Switch from strong/bulky bases (tBuOK, NaH) to "soft" bases (
, ).
Part 3: Visualizing the Decision Process
Figure 1: Strategic Method Selection Flowchart
Use this logic tree to select the initial temperature and method based on your specific electrophile.
Caption: Decision matrix for selecting reaction temperature and method based on electrophile sterics and type.
Figure 2: Reaction Pathways & Temperature Effects
Understanding how Temperature (T) influences competing pathways.[2]
Caption: Kinetic competition map. High T accelerates k2 (over-alkylation) and k_elim (waste) disproportionately.[2]
References
-
BenchChem. (2025).[4][5][6][8] Experimental procedure for N-alkylation of primary amines. Retrieved from [2][8]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Avoiding Over-alkylation: Reagent Guides. Retrieved from [2]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from
-
Ramachandran, P. V., et al. (2024).[3][9] TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14, 31205–31209.[3][9] Retrieved from [2]
-
Salvatore, R. N., et al. (2005).[3] Synthesis of secondary amines. Tetrahedron, 61(37), 8836-8881.[1][2][3] (Foundational text on N-alkylation methodologies).
Sources
- 1. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: MS Fragmentation of N,2-Dimethyltetrahydro-2H-pyran-4-amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N,2-Dimethyltetrahydro-2H-pyran-4-amine , explicitly comparing it against its structural isomer, N,N-Dimethyltetrahydro-2H-pyran-4-amine .
Executive Summary
This compound (CAS: 220641-87-2) is a critical secondary amine building block in the synthesis of pharmaceutical agents. In drug development, distinguishing this specific isomer from its tertiary amine counterpart, N,N-Dimethyltetrahydro-2H-pyran-4-amine , is a frequent analytical challenge. Both compounds share the molecular formula C₆H₁₃NO (MW 115.17) and often co-elute in standard reverse-phase chromatography.
This guide delineates the specific mass spectral "fingerprints" that validate the structural integrity of the N,2-isomer. By leveraging the distinct fragmentation mechanics of secondary vs. tertiary amines, researchers can establish a self-validating identification protocol.
| Feature | Target: N,2-Dimethyl- | Alternative: N,N-Dimethyl- |
| Amine Class | Secondary ( | Tertiary ( |
| Key Differentiator | m/z 44 (N-methyl iminium) | m/z 58 (N,N-dimethyl iminium) |
| Ring Substitution | Methyl at C2 | Unsubstituted Ring |
| Molecular Ion | m/z 115 (Odd) | m/z 115 (Odd) |
Structural Analysis & Fragmentation Mechanics
The "performance" of a mass spectral standard is defined by the specificity of its fragmentation. For these isomers, the location of the methyl groups dictates the dominant
The Target: this compound
This molecule possesses two distinct sites for charge localization and subsequent fragmentation: the nitrogen atom (N-methyl) and the ring oxygen.
-
Mechanism A: Nitrogen-Directed
-Cleavage (Dominant) Ionization at the secondary amine triggers homolytic cleavage of the adjacent C-C bonds (C3-C4 or C4-C5).-
Result: Ring opening followed by hydrogen rearrangements.
-
Diagnostic Ion: Formation of the N-methyl iminium ion (
) at m/z 44 . This fragment is characteristic of N-methyl secondary amines.
-
-
Mechanism B: Oxygen-Directed
-Cleavage Ionization at the ether oxygen triggers cleavage at C2-C3 or C6-C5.-
Result: Loss of the C2-methyl group as a radical (
). -
Diagnostic Ion:[M-15]⁺ at m/z 100 . This peak is often significant due to the stability of the resulting oxonium ion and is absent or negligible in the N,N-dimethyl isomer (which lacks a ring methyl).
-
The Alternative: N,N-Dimethyltetrahydro-2H-pyran-4-amine
-
Mechanism: The tertiary amine allows for a highly favorable
-cleavage of the exocyclic N-alkyl groups. -
Diagnostic Ion:m/z 58 (
) . This is the "Base Peak" for almost all N,N-dimethylamines. Its presence at high intensity strongly suggests the alternative isomer.
Visualized Fragmentation Pathways
The following diagram contrasts the mechanistic pathways, highlighting the critical divergence in fragment ion generation.
Figure 1: Comparative fragmentation pathways showing the divergence between the N,2-dimethyl (Target) and N,N-dimethyl (Alternative) isomers.
Experimental Protocol: Self-Validating Identification
To objectively compare these isomers, the following LC-MS/MS protocol is recommended. This workflow ensures that source conditions do not induce premature fragmentation that could obscure the molecular ion.
Materials & Setup
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Step-by-Step Methodology
-
Precursor Scan (Q1):
-
Infuse the standard at 10 µL/min.
-
Verify the Molecular Ion
at m/z 116.1 (Protonated). -
Note: Ensure no in-source fragmentation is occurring by monitoring for m/z 100 or 85 in the Q1 scan.
-
-
Product Ion Scan (MS2):
-
Select m/z 116.1 as the precursor.
-
Apply Collision Energy (CE) ramp: 10, 20, 40 eV.
-
Crucial Step: Record the intensity ratio of m/z 44 vs. m/z 58.
-
-
Data Interpretation (The Validation Logic):
-
IF spectrum shows dominant m/z 58
REJECT (Indicates N,N-dimethyl isomer). -
IF spectrum shows m/z 100 (loss of CH4/CH3 from ring) AND m/z 44
ACCEPT (Indicates N,2-dimethyl target).
-
Comparative Data Analysis
The following table summarizes the expected ion abundances based on standard amine fragmentation rules (McLafferty & Tureček, 1993).
| Fragment Ion (m/z) | Target: N,2-Dimethyl | Alternative: N,N-Dimethyl | Mechanistic Origin |
| 116 ( | High | High | Protonated Molecular Ion. |
| 100 ( | Medium/High | Low | Loss of C2-Methyl (Target) vs. unlikely ring scission (Alt). |
| 58 ( | < 5% | 100% (Base Peak) | |
| 44 ( | Medium | < 10% | |
| 71 ( | Low | Medium | Tetrahydropyran ring fragment (Loss of amine). |
Key Insight for Researchers
The presence of the m/z 100 peak is the specific "fingerprint" for the N,2-dimethyl isomer. In the N,N-dimethyl isomer, the loss of a methyl group (M-15) is mechanistically unfavorable because the methyls are attached to the nitrogen, and
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (n.d.).[1] 2H-Pyran, tetrahydro-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: N-methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2).[2][3][4] National Library of Medicine.[5] Retrieved from [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[5] (General reference for amine
-cleavage mechanisms).
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of N,2-Dimethyltetrahydro-2H-pyran-4-amine
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N,2-Dimethyltetrahydro-2H-pyran-4-amine. As a saturated heterocyclic amine, this compound presents unique analytical challenges, including poor retention on traditional reversed-phase columns and potential for peak tailing. Herein, we will objectively compare various HPLC strategies, supported by established chromatographic principles, to guide researchers, scientists, and drug development professionals in creating a validated, fit-for-purpose analytical method.
The Analytical Challenge: Understanding this compound
This compound is a small, polar, and basic compound. Its structure lacks a significant chromophore, which can present detection challenges with UV-based detectors. The primary amine group is prone to protonation, leading to strong interactions with residual silanols on silica-based stationary phases, often resulting in poor peak shape. Furthermore, its hydrophilic nature makes it poorly retained on conventional C18 columns under typical reversed-phase conditions. A successful purity method must be able to retain the main component, resolve it from potential impurities (isomers, starting materials, degradation products), and provide accurate quantification.
A Comparative Analysis of Chromatographic Approaches
The selection of the appropriate chromatographic mode is the most critical decision in HPLC method development for a compound like this compound. We will compare three primary strategies: Reversed-Phase Chromatography (with and without ion-pairing), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
| Chromatographic Mode | Principle | Advantages for this compound | Disadvantages for this compound |
| Reversed-Phase (RP) with Ion-Pairing | An ion-pairing reagent with a hydrophobic tail is added to the mobile phase. It forms a neutral complex with the protonated amine, which can then be retained by the non-polar stationary phase.[1] | Utilizes common C18 columns. The retention is highly tunable by adjusting the concentration and type of ion-pairing reagent. | Can lead to long column equilibration times. Ion-pairing reagents can be aggressive to the stationary phase and are often not compatible with mass spectrometry (MS).[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A polar stationary phase is used with a mobile phase rich in organic solvent. A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[3][4][5] | Excellent retention for polar and hydrophilic compounds.[6] Often provides orthogonal selectivity to reversed-phase. MS-friendly mobile phases are typically used.[3] | Can be sensitive to mobile phase composition and injection solvent. Method development can be less intuitive than reversed-phase.[6] |
| Mixed-Mode Chromatography (MMC) | The stationary phase possesses both reversed-phase and ion-exchange functionalities.[7][8] This allows for simultaneous retention by hydrophobic and ionic interactions. | Offers tunable selectivity by adjusting mobile phase pH, ionic strength, and organic content.[8][9] Can provide excellent retention and peak shape for basic compounds without the need for ion-pairing reagents.[9] MS-compatible.[8] | The dual retention mechanism can sometimes complicate method development. A wider range of columns may need to be screened to find the optimal selectivity. |
Experimental Design for Method Development
A systematic approach is crucial for efficient and effective method development. The following workflow outlines a logical progression from initial screening to a finalized method.
Caption: A structured workflow for HPLC method development.
Step-by-Step Experimental Protocols
Protocol 1: Column and Mobile Phase Screening
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Also prepare a spiked solution containing the main compound and any known related substances or potential impurities at a lower concentration (e.g., 0.1% of the main peak).
-
Column Selection:
-
Reversed-Phase: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
HILIC: An amide or bare silica HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mixed-Mode: A mixed-mode column with both C18 and cation-exchange functionalities (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase Screening:
-
For Reversed-Phase (with ion-pairing):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Run a generic gradient (e.g., 5-95% B over 15 minutes).
-
-
For HILIC:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Run a generic gradient (e.g., 0-50% B over 15 minutes).
-
-
For Mixed-Mode:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in water.
-
Mobile Phase B: Acetonitrile.
-
Run a generic gradient (e.g., 5-95% B over 15 minutes).
-
-
-
Initial Evaluation: Assess the chromatograms for retention of the main peak, peak shape, and resolution from impurities.
Protocol 2: Method Optimization
Based on the most promising results from the screening phase, systematically optimize the chromatographic conditions.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the main peak and its closest eluting impurities.
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on retention time, peak shape, and resolution.
-
Flow Rate Optimization: Adjust the flow rate to balance analysis time with resolution and efficiency.
-
Mobile Phase pH and Buffer Concentration (for Mixed-Mode and HILIC): Fine-tune the mobile phase pH and buffer concentration to optimize the ionic interactions and improve peak shape and selectivity.
Self-Validating System: Ensuring Trustworthiness
A well-developed HPLC method should be inherently robust. The final method should be validated in accordance with ICH Q2(R1) guidelines.[10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Authoritative Grounding and Comprehensive References
The principles and practices outlined in this guide are grounded in established chromatographic theory and regulatory expectations. For further details on the specific requirements for chromatographic methods and their validation, refer to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[13][14][15][16][17] and the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures.[10][11][12]
Conclusion: A Path to a Reliable Purity Method
Developing a robust HPLC method for the purity analysis of this compound requires a systematic and scientifically sound approach. While traditional reversed-phase chromatography may be challenging, alternative strategies such as HILIC and mixed-mode chromatography offer powerful solutions for retaining and resolving this polar, basic compound.[3][7][8][18] By following the comparative and structured approach outlined in this guide, researchers can efficiently develop a fit-for-purpose, validated HPLC method that ensures the quality and consistency of their analytical results.
References
-
Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online. [Link]
-
<621> CHROMATOGRAPHY. USP. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
〈621〉 Chromatography. USP-NF. [Link]
-
USP <621> Chromatography. DSDP Analytics. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. PubMed. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Quality Guidelines. ICH. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
Sources
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. agilent.com [agilent.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. â©621⪠Chromatography [doi.usp.org]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scribd.com [scribd.com]
- 18. waters.com [waters.com]
A Comparative Guide to the Reactivity of N,2-Dimethyltetrahydro-2H-pyran-4-amine and Tetrahydropyran-4-amine
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the tetrahydropyran motif is a highly valued scaffold, frequently appearing in marketed drugs.[1] Amines appended to this ring system, such as tetrahydropyran-4-amine and its derivatives, serve as critical building blocks. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction conditions, improve yields, and design novel synthetic pathways.
This guide provides an in-depth, objective comparison of the reactivity of N,2-Dimethyltetrahydro-2H-pyran-4-amine , a secondary amine, and tetrahydropyran-4-amine , its primary amine counterpart.[2] We will dissect the structural and electronic factors governing their behavior and present supporting experimental frameworks to validate these principles. The discussion is tailored for researchers, scientists, and drug development professionals who rely on a deep, mechanistic understanding of chemical reactivity to drive their projects forward.
Core Structural and Electronic Differences
The fundamental difference between the two molecules lies in the substitution on the amine nitrogen. Tetrahydropyran-4-amine is a primary amine (1°), featuring an -NH₂ group, while this compound is a secondary amine (2°), characterized by an N-methyl group and an additional methyl group at the C2 position of the pyran ring. This seemingly simple variation has profound implications for their chemical properties.
Caption: Structures of the primary and secondary amines.
| Property | Tetrahydropyran-4-amine | This compound | Rationale |
| Amine Type | Primary (1°) | Secondary (2°) | One (vs. two) alkyl substituent on the nitrogen atom. |
| Key Substituents | -H on Nitrogen | -CH₃ on Nitrogen; -CH₃ at C2 | The N-methyl group directly influences the nitrogen's electronics and sterics. |
| Basicity | Moderately Basic | More Basic | The electron-donating (+I) inductive effect of the N-methyl group increases electron density on the nitrogen, making its lone pair more available for protonation.[3][4][5] |
| Steric Hindrance | Lower | Higher | The presence of the N-methyl group and the C2-methyl group creates a more crowded environment around the nitrogen's lone pair, impeding the approach of electrophiles.[6][7] |
| Nucleophilicity | Context-Dependent | Context-Dependent | A trade-off exists: the secondary amine has higher electron density (more nucleophilic) but also greater steric bulk (less nucleophilic). The outcome depends on the steric demands of the specific reaction.[8] |
Comparative Reactivity in Fundamental Transformations
The interplay between electronic effects and steric hindrance dictates the reactivity of these amines in common synthetic operations. Primary amines are generally more susceptible to reactions where the approach to the nitrogen is sterically demanding, whereas the enhanced electron density of secondary amines can accelerate reactions with less hindered electrophiles.
Acylation: The Battle of Sterics
Acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is highly sensitive to steric hindrance.[6]
-
Tetrahydropyran-4-amine (Primary): With two hydrogen atoms and only one alkyl substituent, the nitrogen's lone pair is highly accessible. It is expected to react rapidly with acylating agents.
-
This compound (Secondary): The N-methyl group significantly increases the steric bulk around the nitrogen. While electronically richer, the approach of a bulky acylating agent is impeded, leading to a slower reaction rate compared to its primary counterpart.[6]
Caption: Generalized mechanism for the acylation of primary and secondary amines.
Experimental Protocol: Competitive Acylation This protocol is designed to provide a direct, quantitative measure of the relative reactivity of the two amines.
-
Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of both tetrahydropyran-4-amine and this compound in a suitable solvent (e.g., Dichloromethane, 10 mL) containing a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 mmol).
-
Initiation: Cool the solution to 0°C. Add a limiting amount of acetyl chloride (e.g., 0.5 mmol, 0.5 equivalents) dropwise. The limiting amount ensures the amines are in competition for the reagent.
-
Reaction: Stir the reaction at 0°C for 1 hour.
-
Quenching & Analysis: Quench the reaction with water. Extract the organic layer, dry it over Na₂SO₄, and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
-
Expected Outcome: A significantly higher ratio of the N-acetylated tetrahydropyran-4-amine product is expected, confirming the greater reactivity of the primary amine in this sterically sensitive transformation.
Alkylation: The Risk of Over-Alkylation
Alkylation involves the reaction of an amine with an alkyl halide via an Sₙ2 mechanism. This reaction is also sensitive to sterics, but a key challenge, particularly with primary amines, is controlling the extent of alkylation.
-
Tetrahydropyran-4-amine (Primary): As a good nucleophile, it readily reacts with alkyl halides. However, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and ultimately a quaternary ammonium salt.[9][10] This frequently results in a difficult-to-separate mixture of products.[10]
-
This compound (Secondary): This amine will react to form a tertiary amine. While further reaction to the quaternary salt is possible, the initial alkylation step is generally slower than that of the primary amine due to steric hindrance. The problem of over-alkylation is simplified to only the potential formation of the quaternary salt.
Reductive Amination: Different Pathways to a Common Goal
Reductive amination is a powerful method for C-N bond formation, involving the reaction of an amine with a carbonyl compound to form an intermediate that is then reduced in situ.[11] The nature of this intermediate differs for primary and secondary amines.
-
Tetrahydropyran-4-amine (Primary): Reacts with a ketone or aldehyde to form a hemiaminal, which then dehydrates to an imine . This imine is subsequently reduced by a hydride agent (e.g., NaBH₃CN or NaBH(OAc)₃).[12][13]
-
This compound (Secondary): The initial reaction with a carbonyl also forms a hemiaminal. However, upon dehydration, it forms a positively charged iminium ion , which is the species that gets reduced.[11][12]
Caption: Intermediates in reductive amination for primary vs. secondary amines.
Experimental Protocol: Comparative Reductive Amination
-
Setup: Prepare two separate reactions. In each, dissolve cyclohexanone (1.0 mmol) in 1,2-dichloroethane (10 mL).
-
Amine Addition: To the first flask, add tetrahydropyran-4-amine (1.1 mmol). To the second, add this compound (1.1 mmol).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) to each flask.
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the time required for complete consumption of the starting ketone in both reactions.
-
Expected Outcome: The primary amine is likely to react faster due to the lower steric hindrance in the initial formation of the hemiaminal intermediate.
Summary and Conclusion
The reactivity of this compound and tetrahydropyran-4-amine is a classic case study in the balance between electronic and steric effects in organic chemistry.
-
Tetrahydropyran-4-amine (Primary Amine): Exhibits higher reactivity in sterically demanding reactions such as acylation and Sₙ2 alkylation due to the greater accessibility of its nitrogen lone pair. However, it is prone to over-alkylation, which can complicate product purification.
-
This compound (Secondary Amine): Is the more basic of the two, a property conferred by the electron-donating N-methyl group. Its reactivity is often tempered by increased steric hindrance, leading to slower rates in many common transformations. This can sometimes be advantageous for achieving mono-alkylation.
The choice between these two valuable building blocks is therefore not a matter of which is "better," but which is more appropriate for the specific transformation a researcher wishes to accomplish. A thorough understanding of these fundamental principles allows for the rational design of synthetic strategies, ultimately saving time and resources in the laboratory.
References
-
Mastering Chemistry Help. (2013). Acylation of amines. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]
-
NCERT. Amines. [Link]
-
YouTube. (2022). Alkylation of Amines. [Link]
-
ResearchGate. (2019). The difference in the reductive amination with primary and secondary amines. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemistryStudent. Amines (A-Level). [Link]
-
Quora. (2022). Why are primary amines less basic than secondary and tertiary amine? [Link]
-
Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025). [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Chemistry Steps. Basicity of Amines. [Link]
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners [qixuanchemtec.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Technical Guide: Validating Stereochemical Purity of N,2-Dimethyltetrahydro-2H-pyran-4-amine
Executive Summary
The validation of stereochemical purity for N,2-Dimethyltetrahydro-2H-pyran-4-amine presents a unique challenge in drug development. As a pharmacophore sharing structural homology with various kinase inhibitors, the biological activity of this molecule is strictly governed by its topology.
This molecule possesses two chiral centers (C2 and C4), resulting in four potential stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.
-
The Problem: Standard achiral HPLC cannot separate enantiomers and often fails to resolve diastereomers (cis/trans) with sufficient baseline separation for quantitative purity analysis.
-
The Solution: This guide compares three validation workflows. We establish Chiral Supercritical Fluid Chromatography (SFC) as the "Gold Standard" for absolute purity, while defining High-Field NMR as a rapid, self-validating tool for relative diastereomeric assignment.
Structural Analysis & Stereochemical Logic
Before selecting an analytical method, one must understand the conformational dynamics of the tetrahydropyran (THP) ring.
The Conformational Lock: The methyl group at position C2 acts as a "conformational anchor." To minimize 1,3-diaxial strain, the C2-methyl group will overwhelmingly prefer the equatorial position. This locks the ring into a specific chair conformation, simplifying the analysis of the C4-substituent (the N-methylamine group).
-
Cis-Isomer: If the C2-Me is equatorial and the C4-Amine is equatorial , they are cis (1,3-diequatorial relationship).
-
Trans-Isomer: If the C2-Me is equatorial and the C4-Amine is axial , they are trans.
Figure 1: Stereoisomer Hierarchy & Separation Strategy
Caption: Separation hierarchy showing that diastereomers (cis/trans) can be distinguished by achiral methods (NMR), while enantiomers require chiral environments (SFC).
Comparative Method Analysis
The following table contrasts the three primary validation methodologies.
| Feature | Method A: High-Field NMR | Method B: Chiral SFC (Recommended) | Method C: Chiral GC |
| Scope | Relative Config (Cis vs Trans) | Absolute Config (ee & dr) | Absolute Config (ee & dr) |
| Sample Prep | Minimal (Dissolve in | Minimal (Dissolve in MeOH) | High (Derivatization often req.) |
| Resolution | High for diastereomers; None for enantiomers | Ultra-High for all 4 isomers | Moderate; Amine tailing issues |
| Throughput | 10-15 mins/sample | 3-5 mins/sample | 20-40 mins/sample |
| Cost | Low (if instrument available) | Medium (Column costs) | Low |
| Limitations | Cannot detect enantiomeric excess ( | Requires method development screening.[1] | Thermal instability risk; column bleed. |
Deep Dive Protocol: The NMR "Self-Validating" System
Objective: Rapidly determine the Diastereomeric Ratio (
Mechanism:
This protocol relies on the Karplus relationship. The magnitude of the vicinal proton-proton coupling constant (
-
Axial-Axial (
): Large value (10–12 Hz). -
Axial-Equatorial (
): Small value (2–5 Hz). -
Equatorial-Equatorial (
): Small value (2–5 Hz).
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL
. Ensure the solution is basic (add solid if salt form) to ensure the free base conformation. -
Acquisition: Acquire a standard 1H spectrum (min 400 MHz, ideally 600 MHz).
-
Target Signal: Locate the H4 methine proton (the proton attached to the same carbon as the amine). It will typically appear between 2.5 – 3.5 ppm.
-
Analysis:
-
Scenario A (Cis-Isomer): If the amine is equatorial, H4 is Axial . It is flanked by axial protons at C3 and C5.
-
Pattern: You will see a wide Multiplet or Triplet of Triplets (tt).
-
Coupling: Look for two large couplings (
Hz) corresponding to and .
-
-
Scenario B (Trans-Isomer): If the amine is axial, H4 is Equatorial .
-
Pattern: You will see a narrow multiplet.
-
Coupling: All couplings will be small (
Hz) because H4 is equatorial.
-
-
Self-Validation Check: If the splitting pattern is ambiguous due to signal overlap, run a 1D-NOESY targeting the C2-Methyl group.
-
If NOE is observed between C2-Me and H4, they are on the same face
Cis-Diaxial (Rare/Unstable). -
If NOE is observed between C2-Me and C4-NHMe, they are Cis .
Deep Dive Protocol: Chiral SFC (The Gold Standard)
Objective: Quantify Enantiomeric Excess (
Why SFC?
Secondary amines are notorious for "tailing" on silica-based HPLC columns due to interaction with acidic silanols. SFC (Supercritical Fluid Chromatography) uses
Critical Parameter: The Basic Additive
You must use a basic additive in the mobile phase. Without it, the amine will protonate or hydrogen-bond strongly to the stationary phase, resulting in broad, unquantifiable peaks [1].
Experimental Workflow:
1. Column Screening Strategy: Do not guess. Screen the "Big 3" polysaccharide columns.
-
Column A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High success rate for amines.
-
Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Column C: Chiralpak IC (Immobilized polysaccharide) – Robust for aggressive solvents.
2. Mobile Phase Composition:
-
Main:
(sc).[2] -
Modifier: Methanol (start at 10%, ramp to 40%).
-
Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: DEA is preferred for peak shape.
3. Method Conditions:
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Flow Rate: 3.0 mL/min (analytical scale).
-
Detection: UV at 210 nm (amine absorption is weak; low wavelength required).
Figure 2: SFC Method Development Decision Tree
Caption: Systematic workflow for developing a chiral SFC method for amine-containing heterocycles.
Simulated Data Comparison
To illustrate the necessity of the SFC method, consider a hypothetical "Batch 101" synthesized via reductive amination.
| Metric | Result via NMR (Method A) | Result via Chiral SFC (Method B) | Interpretation |
| Cis/Trans Ratio | 95:5 | 95.2 : 4.8 | Both methods confirm high diastereomeric purity.[3] |
| Enantiomeric Excess | N/A (Cannot Detect) | 0% (50:50 Racemic) | CRITICAL FAILURE. NMR suggests the sample is pure. SFC reveals it is a racemate. |
| Impurity Profile | Clean Spectrum | 2 Minor Peaks (<0.1%) | SFC detects trace regioisomers missed by NMR. |
References
-
Waters Corporation. "Preparative SFC Method Development: The Role of Basic Additives." Waters.com. [Link]
-
Toribio, L., et al. "Chiral separation of primary and secondary amines by sub- and supercritical fluid chromatography." Journal of Chromatography A, 2014. [Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds: Proton Coupling Constants." Wiley, 8th Edition. [Link]
-
Agilent Technologies. "Rapid Chiral SFC Method Development for Non-Chromatographers." Agilent Application Notes. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of N,2-Dimethyltetrahydro-2H-pyran-4-amine
Executive Summary & Chemical Profile
N,2-Dimethyltetrahydro-2H-pyran-4-amine is a secondary aliphatic amine integrated with a cyclic ether (tetrahydropyran). In drug development workflows, this intermediate represents a dual hazard: it acts as a caustic organic base and a potential flammability risk.
Effective disposal requires treating this substance not merely as "organic waste," but as a Corrosive Flammable Liquid . The protocol below prioritizes the prevention of exothermic runaway reactions (mixing with acids) and container failure (solvent incompatibility).
Chemical Identity & Properties
| Property | Characteristic / Estimate | Operational Implication |
| Functional Group | Secondary Amine ( | High Alkalinity: Incompatible with acids and acyl halides. |
| Ring Structure | Tetrahydropyran (Ether linkage) | Peroxide Former: Potential peroxide formation upon prolonged exposure to air/light (though less than acyclic ethers). |
| pH (10% aq) | > 11.5 (Estimated) | Corrosive (D002): Causes severe skin burns and eye damage. |
| Flash Point | < 60°C (Estimated for class) | Ignitable (D001): Ground all containers during transfer. |
| Physical State | Liquid or Low-Melting Solid | Requires liquid-tight secondary containment. |
Pre-Disposal Assessment: The Self-Validating System
Do not blindly pour this chemical into a general waste drum. You must validate the waste stream using the "Micro-Compatibility Check" to ensure no hidden oxidizers or acids are present in the receiving container.
Step 1: Characterization
Before disposal, confirm the state of the waste:[1][2]
-
Pure Stream: If the waste is >95% this compound, proceed directly to Segregation .
-
Mixed Stream: If mixed with solvents (e.g., DCM, Methanol), check the pH.
-
If pH < 7:STOP. You have an acid-amine salt formation risk. Neutralize slowly before bulking.
-
If pH > 10: Proceed to Basic Waste stream.
-
Step 2: The Micro-Compatibility Test
Rationale: To prevent thermal runaway in the main waste drum.
-
Take 10 mL of the current waste stream (receiving drum).
-
Add 1 mL of the this compound waste.
-
Observe for 5 minutes:
-
Bubbling/Fumes: Incompatible (likely acid or active metal presence).
-
Heat Generation: Touch the vial. If warm, do not bulk.
-
Precipitate: Polymerization risk.
-
-
Pass Criteria: No heat, gas, or solid formation.
Segregation & Packaging Protocols
Segregation Rules (Critical)
-
Strictly Segregate From:
-
Strong Acids (HCl, H₂SO₄): Violent exothermic neutralization.
-
Oxidizers (Peroxides, Nitrates): Fire/Explosion hazard.
-
Acyl Halides / Anhydrides: Rapid amide formation (heat generation).
-
-
Compatible With:
-
Aliphatic amines (Triethylamine, Piperidine).
-
Basic organic solvents (Pyridine).
-
Non-halogenated organic solvents (Toluene, Hexane) - if flashpoint rules allow.
-
Container Selection
-
Recommended: HDPE (High-Density Polyethylene) or PP (Polypropylene) carboys.
-
Why: Amines can etch certain glass types over long periods, and metal cans (aluminum) may react with high-pH liquids to evolve hydrogen gas.
-
-
Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if the waste contains volatile solvents or if there is any risk of slow off-gassing.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with RCRA regulations.
Figure 1: Decision tree for the safe characterization and packaging of pyran-amine waste streams.
Regulatory Compliance & Labeling
Failure to properly code waste is a primary source of EPA fines. Based on the chemical structure, apply the following codes:
| Regulatory Body | Classification | Code / Description |
| EPA (RCRA) | Ignitable | D001 (If Flash Point < 60°C) [1] |
| EPA (RCRA) | Corrosive | D002 (If pH ≥ 12.[3]5) [1] |
| DOT (Transport) | Corrosive Liquid | UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s.) depending on flashpoint testing. |
Labeling Requirement: The label must explicitly state:
"HAZARDOUS WASTE - Organic Base" Contains: this compound Hazards: Corrosive, Flammable
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the area.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator (organic vapor cartridge) if ventilation is poor.
-
Neutralization:
-
Do NOT use paper towels directly (fire risk).
-
Use a commercial Acid Neutralizer (citric acid based) or dry sand/vermiculite.
-
Note: Using a weak acid (citric) converts the volatile amine into a non-volatile salt, reducing vapor pressure and odor [2].
-
-
Disposal of Debris: Collect absorbed material into a separate hazardous waste bag labeled "Amine-Contaminated Debris."
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
